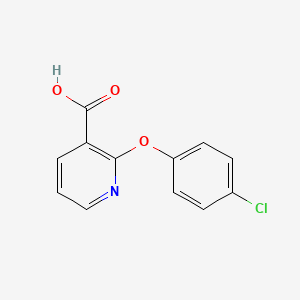
2-(4-氯苯氧基)烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)nicotinic acid is a chemical compound with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenoxy)nicotinic acid consists of a nicotinic acid molecule (a pyridine ring with a carboxyl group) to which a 4-chlorophenoxy group is attached . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography.Physical and Chemical Properties Analysis
2-(4-Chlorophenoxy)nicotinic acid is a solid substance with a molecular weight of 249.65 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or safety data sheets.科学研究应用
除草剂毒性研究的分析和趋势
围绕 2-(4-氯苯氧基)烟酸(通常与除草剂 2,4-二氯苯氧乙酸 (2,4-D) 相关)的科学研究已取得重大进展,特别是在毒理学和环境影响方面。一项科学计量学综述强调了在了解 2,4-D 的毒理学和致突变性方面的快速进展,重点关注职业风险、神经毒性、抗性、对除草剂的耐受性和对非目标物种(特别是水生物种)的影响的研究。这项工作促进了合作,推动了该领域的实质性进展 (Zuanazzi, Ghisi, & Oliveira, 2020)。
烟酸衍生物的抗癌潜力
烟酸(与 2-(4-氯苯氧基)烟酸相关的成分)及其衍生物在抗癌研究中显示出潜力。这些化合物因其广泛的生物学特性而备受关注,正在研究其抗癌功效。对合成方法的综述以及对烟酰胺衍生物的抗癌潜力的研究强调了在该领域所做的实质性工作。它表明烟酸衍生物可能是开发有效抗癌药物的宝贵途径 (Jain, Utreja, Kaur, & Jain, 2020)。
除草剂的环境影响和生物降解
研究还集中在与 2-(4-氯苯氧基)烟酸密切相关的化合物 2,4-D 的环境归宿、行为和生态毒理学效应上。对其环境存在性的批判性评估证明了其对非目标生物的潜在致命影响,并强调了需要采取局部缓解策略来防止环境污染。该综述强调了进一步探索这些化合物低水平暴露的归宿、积累和影响的紧迫性,以便为法规和保护措施提供依据 (Islam 等,2017)。
除草剂吸附和环境持久性
对土壤、有机质和矿物中苯氧基除草剂(包括 2,4-D)的吸附行为进行了系统综述。这项研究深入了解了这些除草剂与各种环境成分相互作用的机制,突出了土壤有机质和氧化铁作为重要吸附剂的作用。了解吸附动力学对于评估这些除草剂的环境持久性和迁移率至关重要,为有效的环境管理实践提供依据 (Werner, Garratt, & Pigott, 2012)。
安全和危害
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling it . In case of inhalation, skin contact, or eye contact, appropriate first aid measures should be taken .
作用机制
Target of Action
It’s structurally similar to nicotinic acid, which is known to target the g protein-coupled receptors
Mode of Action
Nicotinic acid is known to bind to its receptors and trigger a series of biochemical reactions
Biochemical Pathways
Nicotinic acid is known to play a role in lipid metabolism, specifically in the reduction of triglycerides and low-density lipoprotein cholesterol
Result of Action
Nicotinic acid is known to reduce the levels of triglycerides and low-density lipoprotein cholesterol
生化分析
Biochemical Properties
2-(4-Chlorophenoxy)nicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity . The nature of these interactions often involves the binding of 2-(4-Chlorophenoxy)nicotinic acid to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
2-(4-Chlorophenoxy)nicotinic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-(4-Chlorophenoxy)nicotinic acid can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses.
Molecular Mechanism
The molecular mechanism of 2-(4-Chlorophenoxy)nicotinic acid involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, 2-(4-Chlorophenoxy)nicotinic acid has been shown to inhibit certain NAD-dependent dehydrogenases, thereby affecting the overall metabolic flux . Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenoxy)nicotinic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Chlorophenoxy)nicotinic acid remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to 2-(4-Chlorophenoxy)nicotinic acid in in vitro or in vivo studies has shown sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenoxy)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of 2-(4-Chlorophenoxy)nicotinic acid have been associated with hepatotoxicity and other adverse effects in animal models . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2-(4-Chlorophenoxy)nicotinic acid is involved in various metabolic pathways. It interacts with enzymes such as NAD-dependent dehydrogenases, influencing the overall metabolic flux. The compound can also affect the levels of specific metabolites, leading to changes in cellular metabolism . Understanding the metabolic pathways involving 2-(4-Chlorophenoxy)nicotinic acid is crucial for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of 2-(4-Chlorophenoxy)nicotinic acid within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific cellular compartments, influencing its activity and function . The distribution of 2-(4-Chlorophenoxy)nicotinic acid within tissues can also affect its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenoxy)nicotinic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-(4-Chlorophenoxy)nicotinic acid may localize to the mitochondria, where it can influence mitochondrial metabolism and function . Understanding the subcellular localization of 2-(4-Chlorophenoxy)nicotinic acid is essential for elucidating its biochemical mechanisms.
属性
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAZJGJEENAKRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346077 |
Source


|
| Record name | 2-(4-chlorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51362-37-9 |
Source


|
| Record name | 2-(4-chlorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
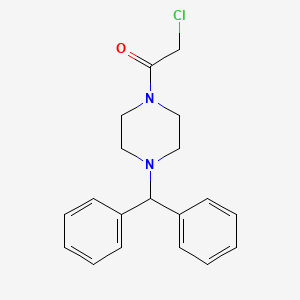
![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)
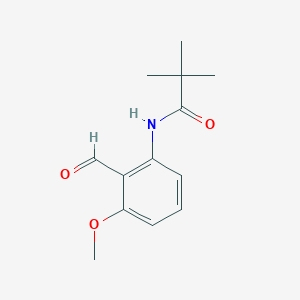
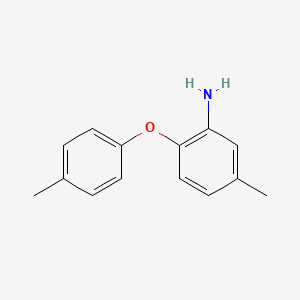
![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)
![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
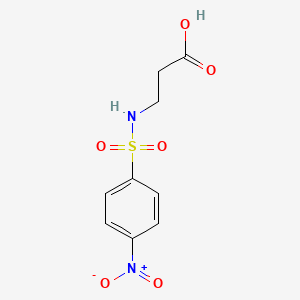
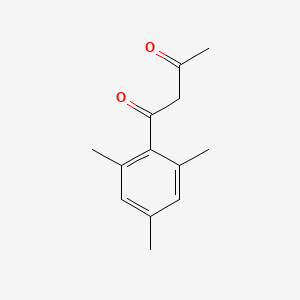

![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)



